3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-23-13-6-5-12(10-14(13)24-2)16(22)20(17-18-7-9-25-17)11-19-8-3-4-15(19)21/h5-7,9-10H,3-4,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZIWBASJSEUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CN2CCCC2=O)C3=NC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.
Introduction of the Pyrrolidinone Moiety: The benzamide is then reacted with 2-oxopyrrolidine to introduce the pyrrolidinone moiety. This step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Incorporation of the Thiazole Ring: The final step involves the introduction of the thiazole ring. This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, the use of continuous flow reactors and automation could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Products include 3,4-dimethoxybenzoic acid derivatives.
Reduction: Products include alcohol derivatives of the pyrrolidinone moiety.
Substitution: Products include various substituted benzamides.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The thiazole moiety is known for its ability to inhibit various kinases involved in cancer progression. For instance, studies have shown that thiazole derivatives can act as inhibitors of RET kinase, which is implicated in several cancers . The specific structure of 3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide may enhance its efficacy against cancer cells by modulating key signaling pathways.
Anti-inflammatory Effects
Compounds containing thiazole and benzamide structures have been investigated for their anti-inflammatory properties. The interaction of this compound with inflammatory mediators could provide insights into developing new anti-inflammatory drugs . The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Neuropharmacological Potential
Given the compound's ability to interact with central nervous system receptors, it may hold promise for treating neurodegenerative diseases or psychiatric disorders. Similar compounds have been studied for their effects on neurotransmitter systems, suggesting potential applications in neuropharmacology.
Case Study 1: Inhibition of RET Kinase
A study focused on a series of thiazole derivatives demonstrated that modifications similar to those present in this compound led to significant inhibition of RET kinase activity. This suggests that the compound could be a viable candidate for further development as an anticancer agent targeting RET-dependent tumors .
Case Study 2: Anti-inflammatory Activity
Research on thiazole derivatives has shown promising results in reducing inflammation in animal models. Compounds similar to this benzamide exhibited reduced levels of inflammatory markers when administered in controlled studies, indicating the potential for therapeutic applications in conditions like arthritis or chronic inflammation .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Physicochemical and Pharmacokinetic Properties
- Solubility: The 2-oxopyrrolidinone moiety introduces polar surface area, improving aqueous solubility relative to purely aromatic analogs like 851206-68-3 .
- Metabolic Stability: Piperidine and morpholine substituents in compounds 67–69 exhibit prolonged half-lives due to reduced cytochrome P450 interactions, whereas the target’s pyrrolidinone may undergo faster lactam hydrolysis .
Structure-Activity Relationship (SAR) Insights
- Aromatic Substitutions : Replacing methoxy with chloro (as in ) reduces electron density on the benzamide, possibly weakening π-π stacking but enhancing halogen-bonding interactions.
Biological Activity
3,4-Dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a benzamide core, methoxy substituents, and a pyrrolidinone ring. Its unique configuration suggests various interactions with biological targets, which may lead to therapeutic applications in areas such as cancer treatment and neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 832117-59-6 |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the methoxy groups enhances its lipophilicity, facilitating better membrane penetration and receptor binding. Research indicates that the compound may act as an inhibitor for certain tyrosine kinases and other relevant targets involved in cell signaling pathways.
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study highlighted that derivatives containing the thiazole moiety demonstrated potent inhibition of cancer cell proliferation by targeting specific kinases involved in tumor growth .
Antimicrobial Activity
Research has shown that compounds with a similar structural framework possess broad-spectrum antimicrobial activities:
- Dhumal et al. (2016) found that oxadiazole derivatives exhibited strong antibacterial effects against Mycobacterium bovis, indicating potential for use in treating tuberculosis .
- Additionally, other derivatives have been reported to inhibit Gram-positive bacteria effectively .
Neuropharmacological Effects
The interaction of this compound with neurotransmitter systems suggests potential neuroprotective effects. Compounds with similar structures have been noted for their ability to modulate neurotransmitter release and receptor activity, which could be beneficial in treating neurodegenerative diseases .
Case Studies
A case study involving the synthesis and biological evaluation of related compounds demonstrated:
- Synthesis : The compound was synthesized using multi-step organic reactions involving the reaction of methoxybenzoyl chloride with pyrrolidine derivatives.
- Biological Evaluation : In vitro assays revealed significant inhibition of cell lines associated with various cancers, alongside notable antimicrobial activity against both bacterial and fungal strains.
Q & A
Q. What are the standard synthetic routes for preparing 3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiazole-2-amine derivatives can react with activated carbonyl intermediates (e.g., benzoyl chlorides) in polar aprotic solvents like pyridine or DMF. Evidence from similar benzamide syntheses shows that equimolar ratios of reactants, reflux conditions (80–100°C), and catalytic bases (e.g., triethylamine) improve yields . Post-reaction purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol .
Q. How is the structural integrity of this compound confirmed after synthesis?
Methodological Answer: Characterization relies on spectroscopic and analytical techniques:
- IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thiazole C=N at ~1550 cm⁻¹) .
- NMR (¹H and ¹³C) confirms substitution patterns, such as methoxy protons at δ 3.8–4.0 ppm and pyrrolidinone carbonyl carbons at ~175 ppm .
- Elemental analysis validates empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- X-ray crystallography resolves molecular geometry and hydrogen-bonding networks (e.g., N–H⋯N interactions in centrosymmetric dimers) .
Q. What solvents and catalysts are critical for optimizing yield in its synthesis?
Methodological Answer: Pyridine is frequently used as both a solvent and base to neutralize HCl byproducts in acyl chloride reactions . Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiazole amine, while catalytic bases (K₂CO₃, NaH) improve reaction rates. For example, Noji et al. (1994) achieved 85% yield in a similar benzamide synthesis using DMF and triethylamine .
Advanced Research Questions
Q. How do computational methods like DFT or molecular docking inform reactivity and target interactions?
Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, such as enzyme active sites. For instance, ICReDD’s integrated approach combines quantum chemical calculations with experimental data to predict reaction pathways and optimize conditions, reducing trial-and-error efforts .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR bands) require multi-technique validation:
- Variable-temperature NMR clarifies dynamic effects like rotameric equilibria.
- 2D NMR (COSY, HSQC) assigns ambiguous proton/carbon correlations .
- High-resolution X-ray diffraction distinguishes isostructural impurities. For example, hydrogen-bonding ambiguities in thiazole derivatives were resolved via Hirshfeld surface analysis .
Q. How do substituents on the thiazole or benzamide moieties influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies systematically vary substituents (e.g., electron-withdrawing groups on the benzamide) and assess bioactivity. For example, replacing methoxy groups with nitro groups in analogous compounds increased inhibition of anaerobic enzymes (e.g., pyruvate:ferredoxin oxidoreductase) due to enhanced electrophilicity .
Q. What intermolecular interactions govern crystal packing and stability?
Methodological Answer: X-ray studies reveal that N–H⋯O/N hydrogen bonds and π-π stacking between aromatic rings stabilize the lattice. For instance, the title compound’s crystal structure (space group P2₁/c) shows centrosymmetric dimers via N1–H1⋯N2 interactions (2.89 Å) and C–H⋯O/F secondary bonds .
Q. How are reaction conditions optimized using computational reaction path searches?
Methodological Answer: Quantum mechanical calculations (e.g., Gaussian, ORCA) map transition states and intermediates to identify low-energy pathways. For example, Kobayashi et al. (1996) used Hartree-Fock methods to optimize aldol reaction conditions, reducing side products . ICReDD’s workflow integrates these predictions with robotic screening to accelerate optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
